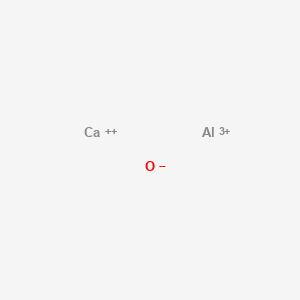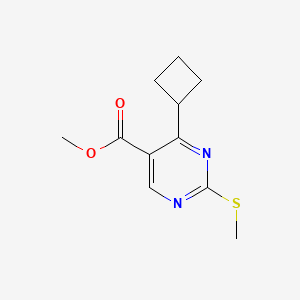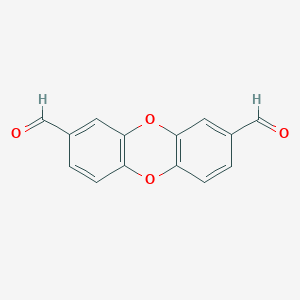
2,2-Dicyclohexylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a derivative of butane where two hydrogen atoms are replaced by cyclohexyl groups. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclohexylbutane typically involves the reaction of cyclohexylmagnesium bromide with butanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of dicyclohexylbutadiene. This method involves the use of a palladium catalyst under high pressure and temperature conditions to facilitate the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dicyclohexylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce cyclohexane derivatives.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine to introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexylbutane compounds.
Aplicaciones Científicas De Investigación
2,2-Dicyclohexylbutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dicyclohexylbutane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
2,2-Dicyclohexylbutane can be compared with other similar compounds such as:
2,3-Dicyclohexylbutane: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
Cyclohexylbutane: Lacks the second cyclohexyl group, resulting in different physical and chemical properties.
Dicyclohexylmethane: Contains a single methylene bridge between two cyclohexyl groups, differing in molecular structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
54890-02-7 |
|---|---|
Fórmula molecular |
C16H30 |
Peso molecular |
222.41 g/mol |
Nombre IUPAC |
2-cyclohexylbutan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,3-13H2,1-2H3 |
Clave InChI |
AXABZNLJYTXFRF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


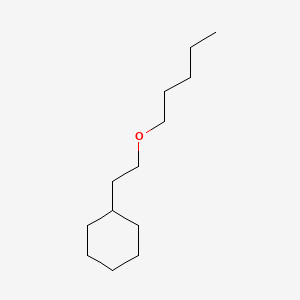
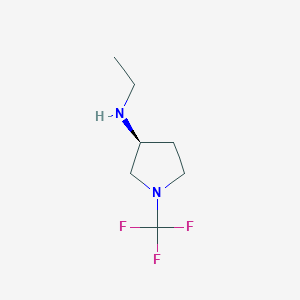

![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
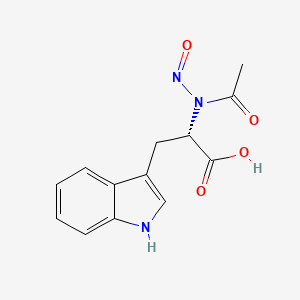
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)


